molecular formula C7H8N2O3S B1612840 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide CAS No. 623565-07-1

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide

Cat. No.: B1612840
CAS No.: 623565-07-1
M. Wt: 200.22 g/mol
InChI Key: XHIIEHUJWFAWJV-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide is a heterocyclic compound that features a fused ring system incorporating both pyrazole and thiazine moieties

Preparation Methods

The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide can be achieved through several steps starting from commercially available pyrazoles. The synthetic route typically involves the optimization of a protected hydroxyethyl group on the nitrogen atom at position 1, which enables the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold bearing multiple substitution patterns . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-4-6-3-7-5-13(11,12)2-1-9(7)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIIEHUJWFAWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=NN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610388
Record name 5,5-Dioxo-4,5,6,7-tetrahydro-5lambda~6~-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-07-1
Record name 5,5-Dioxo-4,5,6,7-tetrahydro-5lambda~6~-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 2
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 3
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 4
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 5
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide

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